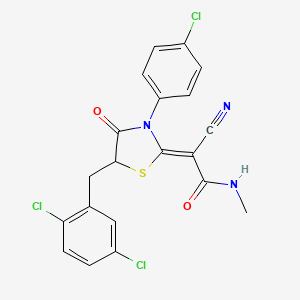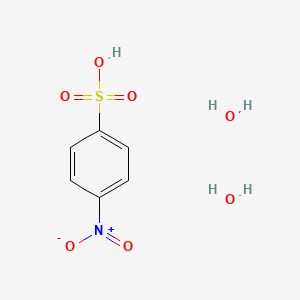
4-Nitrobenzenesulfonic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzenesulfonic acid;dihydrate is a useful research compound. Its molecular formula is C6H9NO7S and its molecular weight is 239.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis in Organic Synthesis
4-Nitrobenzenesulfonic acid dihydrate has been utilized as an efficient catalyst in organic synthesis. For instance, it facilitated the synthesis of α-(4-oxazolyl)amino esters through a Brønsted acid-catalyzed tandem reaction. This process involved a series of bond-forming reactions, including imine formation and Michael addition, to generate both oxazole and amino acid functionalities (Lee, Oh, & Kim, 2018).
Role in Chemical Reactions
In another study, the sodium salt of 4-amino-3-nitrobenzenesulfonic acid, closely related to 4-nitrobenzenesulfonic acid dihydrate, was synthesized through the action of dilute sodium hydroxide solution on specific carbamate compounds. This synthesis highlighted the significance of the N-ethoxycarbonyl group's removal by dilute sodium hydroxide solution (Rosevear & Wilshire, 1982).
Photolysis and Radical Studies
4-Nitrobenzenesulfonic acid dihydrate has been used in laser flash photolysis studies. It acted as a precursor for the generation of alkoxyl radicals under specific conditions, enabling the measurement of rate constants for various radical reactions (Horner, Choi, & Newcomb, 2000).
Spectroscopy and Tautomerism
In the field of spectroscopy, derivatives of nitrobenzenesulfonic acid, including 4-nitrobenzenesulfonic acid, have been synthesized and studied for their tautomeric and solvatochromic behaviors. These studies contribute to the understanding of molecular interactions and structural dynamics in various solvents (Kuźnik et al., 2012).
Micellar Effects in Chemical Kinetics
The impact of alcohol addition on reactions involving methyl-4-nitrobenzenesulfonate in aqueous micellar solutions was investigated, demonstrating how kinetic micellar effects can be rationalized using pseudophase kinetic models. This research offers insights into the behavior of nitrobenzenesulfonate compounds in complex reaction environments (Muñoz et al., 2003).
Reduction-Inhibiting Matrix in Mass Spectrometry
4-Hydroxybenzenesulfonic acid, a related compound to 4-nitrobenzenesulfonic acid, has been used as a reduction-inhibiting and general-purpose matrix in liquid secondary-ion mass spectrometry. This application highlights the potential of benzenesulfonic acids in enhancing the quality and accuracy of mass spectrometric analyses (Visentini, Nguyen, & Bertrand, 1991).
Electrochemical Studies
The electrochemical behavior of nitrosobenzene, which can be related to nitrobenzenesulfonic acid derivatives, was extensively studied in aqueous media. These studies contribute to the understanding of the electrochemical reduction mechanisms and the behavior of nitro compounds under different pH conditions (Laviron, Vallat, & Meunier-Prest, 1994).
Mechanism of Action
Target of Action
4-Nitrobenzenesulfonic acid dihydrate is a complex organic compound with the chemical formula
C6H5NO5SC_6H_5NO_5SC6H5NO5S
. The primary targets of this compound are not explicitly mentioned in the available resources.Mode of Action
Nitrobenzenesulfonic acids are generally known to participate in various organic reactions, potentially acting as nitration agents .
Properties
IUPAC Name |
4-nitrobenzenesulfonic acid;dihydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.2H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;;/h1-4H,(H,10,11,12);2*1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVHYLVADINUSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2494487.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2494488.png)

![3-Ethyl-2-{[(4-fluorophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2494491.png)
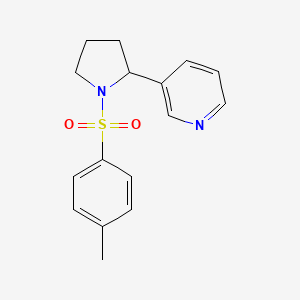
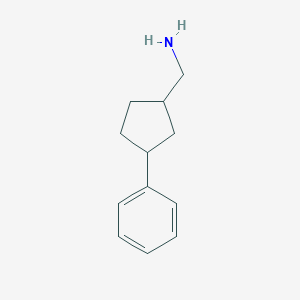
![N-(2-chlorophenyl)-2-[3-[4-(morpholine-4-carbonyl)phenyl]-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B2494496.png)
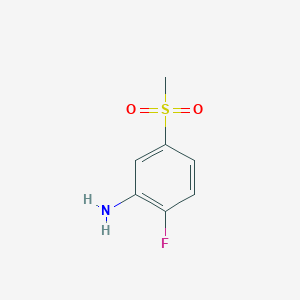
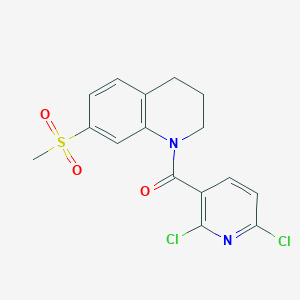
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2494499.png)
![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2494501.png)
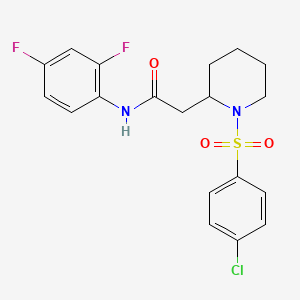
![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)
